1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 401581-33-7 . It has a molecular weight of 267.71 . This compound is a solid at room temperature . It is a novel compound with diverse properties, making it a promising lead compound in drug development.
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-chlorobenzoyl)-4-piperidinecarboxylic acid . The InChI code is 1S/C13H14ClNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 267.71 .Scientific Research Applications
Molecular and Structural Studies
- X-ray Diffraction and Spectroscopy : The molecular structure and hydrogen bonding of complexes involving piperidine-4-carboxylic acid derivatives have been extensively studied using techniques like X-ray diffraction, FTIR, Raman, and NMR spectroscopy. These studies reveal detailed insights into the conformation and interactions within these molecular complexes (Komasa et al., 2008).
Material and Chemical Synthesis
- Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles, when grafted with chlorosulfonic acid, have been shown to be effective as nanomagnetic reusable catalysts in the synthesis of certain organic compounds. This application underscores the potential of piperidine-4-carboxylic acid derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Catalytic Applications
- Catalytic Synthesis of Piperidine Derivatives : Piperidine-4-carboxylic acid derivatives have been used in the catalytic synthesis of a broad range of amines containing substituted piperidine subunits. These compounds serve as intermediates for further chemical modifications and applications in various fields (Acharya & Clive, 2010).
Electrolytic Coloring in Industrial Applications
- Additives in Electrolytic Coloring : Piperidine-4-carboxylic acid has been investigated as an additive in the electrolytic coloring of anodized aluminum. Its role in improving the throwing power and stability of Tin(II) solutions during this process highlights its utility in industrial applications (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Properties
IUPAC Name |
1-(3-chlorobenzoyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWYNFSSQNAKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358348 | |
Record name | 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401581-33-7 | |
Record name | 1-(3-Chlorobenzoyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401581-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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